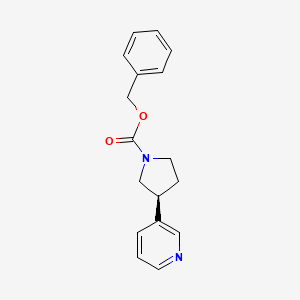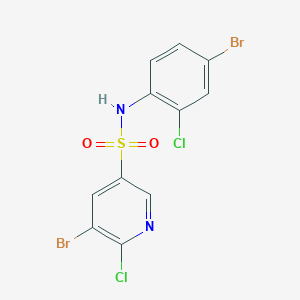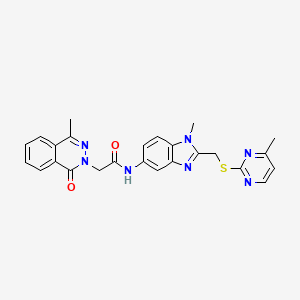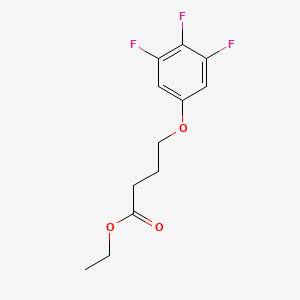![molecular formula C17H13F2N3O2S B12638297 3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B12638297.png)
3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[3-(3,5-二氟苄基)-5-硫代-4H-1,2,4-三唑-4-基]甲基}苯甲酸是一种复杂的有机化合物,具有三唑环、苯甲酸部分和二氟苄基
准备方法
合成路线和反应条件
3-{[3-(3,5-二氟苄基)-5-硫代-4H-1,2,4-三唑-4-基]甲基}苯甲酸的合成通常涉及多个步骤:
三唑环的形成: 这可以通过在碱性条件下涉及肼衍生物和二硫化碳的环化反应来实现。
二氟苄基的引入: 此步骤涉及在诸如碳酸钾之类的碱的存在下,用 3,5-二氟苄基溴烷烃烷基化三唑环。
苯甲酸部分的连接: 最后一步涉及使用诸如 EDCI (1-乙基-3-(3-二甲基氨基丙基)碳二亚胺) 之类的偶联试剂和诸如 DMAP (4-二甲基氨基吡啶) 之类的催化剂,将三唑中间体与苯甲酸衍生物偶联。
工业生产方法
该化合物的工业生产可能会涉及优化上述合成路线,以最大程度地提高收率和纯度,同时最大程度地降低成本和环境影响。这可能包括使用连续流反应器和绿色化学原理。
化学反应分析
反应类型
氧化: 三唑环中的硫代基可以被氧化形成亚砜或砜。
还原: 羧酸基团可以使用诸如氢化铝锂之类的还原剂还原为醇。
取代: 二氟苄基可以参与亲核取代反应,尤其是在氟位置。
常见试剂和条件
氧化: 过氧化氢或间氯过氧苯甲酸 (m-CPBA) 可用于氧化反应。
还原: 氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 是常见的还原剂。
取代: 诸如胺或硫醇之类的亲核试剂可用于取代反应,通常在碱性条件下。
主要产品
氧化: 亚砜或砜。
还原: 醇衍生物。
取代: 取决于所用亲核试剂的各种取代衍生物。
科学研究应用
3-{[3-(3,5-二氟苄基)-5-硫代-4H-1,2,4-三唑-4-基]甲基}苯甲酸有几个应用:
药物化学: 它可以用作开发新型药物的支架,尤其是那些靶向参与疾病途径的酶或受体的药物。
材料科学: 该化合物独特结构使其成为开发具有特定电子或光学特性的新型材料的候选材料。
有机合成: 它可以用作合成更复杂分子的中间体,为各种合成路线提供通用的构建模块。
作用机制
3-{[3-(3,5-二氟苄基)-5-硫代-4H-1,2,4-三唑-4-基]甲基}苯甲酸的作用机制取决于其应用。在药物化学中,它可能通过与特定的酶或受体结合而起作用,从而调节其活性。二氟苄基可以通过疏水相互作用增强结合亲和力,而三唑环可以参与与金属离子的氢键或配位。
相似化合物的比较
类似化合物
- 3-{[3-(3,5-二氯苄基)-5-硫代-4H-1,2,4-三唑-4-基]甲基}苯甲酸
- 3-{[3-(3,5-二甲基苄基)-5-硫代-4H-1,2,4-三唑-4-基]甲基}苯甲酸
独特性
3-{[3-(3,5-二氟苄基)-5-硫代-4H-1,2,4-三唑-4-基]甲基}苯甲酸中二氟苄基的存在使其与类似化合物区分开来。氟原子可以显着影响化合物的电子性质、反应性和结合相互作用,使其成为各种应用中独特而有价值的化合物。
属性
分子式 |
C17H13F2N3O2S |
|---|---|
分子量 |
361.4 g/mol |
IUPAC 名称 |
3-[[3-[(3,5-difluorophenyl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid |
InChI |
InChI=1S/C17H13F2N3O2S/c18-13-5-11(6-14(19)8-13)7-15-20-21-17(25)22(15)9-10-2-1-3-12(4-10)16(23)24/h1-6,8H,7,9H2,(H,21,25)(H,23,24) |
InChI 键 |
RAKZCYOADMTYAJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C(=NNC2=S)CC3=CC(=CC(=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![10-(4'-Methyl[1,1'-biphenyl]-4-yl)decyl selenocyanate](/img/structure/B12638220.png)

![tert-butyl 2-chloro-4-(3-methylmorpholin-4-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B12638243.png)



![1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene](/img/structure/B12638280.png)

![(Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B12638293.png)



